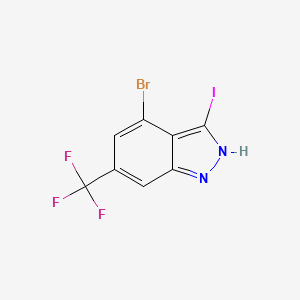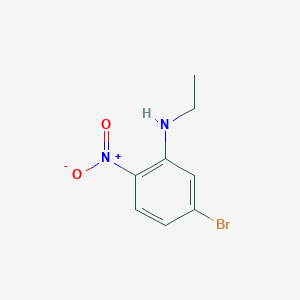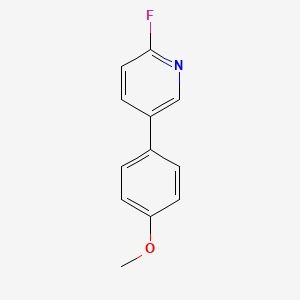
2-氟-5-(4-甲氧基苯基)吡啶
描述
2-Fluoro-5-(4-methoxyphenyl)pyridine is a chemical compound with the molecular formula C12H10FNO . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of 2-Fluoro-5-(4-methoxyphenyl)pyridine involves the O-methylation of the corresponding phenol precursor . More details about the synthesis process can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(4-methoxyphenyl)pyridine has been analyzed using various spectroscopic techniques . The compound has a molecular weight of 203.21 .Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-5-(4-methoxyphenyl)pyridine are complex and involve several steps . More information about these reactions can be found in the relevant literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-(4-methoxyphenyl)pyridine have been analyzed using various techniques . More details about these properties can be found in the relevant literature .科学研究应用
正电子发射断层扫描 (PET) 成像配体
“2-氟-5-(4-甲氧基苯基)吡啶” 已被用于合成一种化合物,该化合物作为代谢型谷氨酸受体 2 (mGluR2) 的 PET 成像配体 . 这种化合物被称为 5-(2-氟-4-[11C]甲氧基苯基)-2,2-二甲基-3,4-二氢-2H-吡喃并[2,3-b]吡啶-7-甲酰胺 ([11C]13),是一种有效的负向变构调节剂 (NAM),旨在揭示 mGluR2 功能在病因学中的作用 .
神经精神疾病研究
mGluR2 是上述化合物用作 PET 成像配体的靶点,是治疗多种神经精神疾病和状况的治疗靶点 . “2-氟-5-(4-甲氧基苯基)吡啶” 间接促进了该领域的研发 .
氟化吡啶的合成
“2-氟-5-(4-甲氧基苯基)吡啶” 是一种氟化吡啶 . 氟化吡啶由于芳香环中存在强吸电子取代基,而具有有趣且不寻常的物理、化学和生物性质 . 它们用于合成各种化合物,包括那些具有用于生物学研究的潜在成像应用的化合物 .
农产品开发
在寻找具有改进的物理、生物和环境特性的新型农产品的过程中,将氟原子引入先导结构是一种常见的修饰 . “2-氟-5-(4-甲氧基苯基)吡啶” 作为一种氟化化合物,可以促进此类产品的开发 .
除草剂和杀虫剂的合成
包括“2-氟-5-(4-甲氧基苯基)吡啶” 在内的氟吡啶已被用作合成某些除草剂和杀虫剂的起始原料 .
三叠氮吡啶的合成
“2-氟-5-(4-甲氧基苯基)吡啶” 已被用于合成 3,5-二氟-2,4,6-三叠氮吡啶 . 这种化合物已通过红外光谱法进一步研究 .
作用机制
Target of Action
It’s worth noting that similar compounds have been used in proteomics research applications .
Mode of Action
It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of formally electrophilic organic groups to palladium, followed by transmetalation with formally nucleophilic organic groups transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions, in which similar compounds are used, could potentially affect various biochemical pathways due to the formation of new carbon–carbon bonds .
Result of Action
The suzuki–miyaura cross-coupling reactions, in which similar compounds are used, result in the formation of new carbon–carbon bonds , which could potentially lead to various molecular and cellular effects.
Action Environment
It’s known that the suzuki–miyaura cross-coupling reactions, in which similar compounds are used, are exceptionally mild and functional group tolerant , suggesting that they could potentially be influenced by various environmental factors.
安全和危害
生化分析
Biochemical Properties
2-Fluoro-5-(4-methoxyphenyl)pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2-Fluoro-5-(4-methoxyphenyl)pyridine and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved .
Additionally, 2-Fluoro-5-(4-methoxyphenyl)pyridine has been shown to bind to certain receptor proteins, such as G-protein coupled receptors (GPCRs), modulating their signaling pathways. This binding can alter the downstream signaling cascades, affecting various cellular processes .
Cellular Effects
The effects of 2-Fluoro-5-(4-methoxyphenyl)pyridine on cellular function are diverse and depend on the cell type and context. In neuronal cells, this compound has been found to influence cell signaling pathways, particularly those involving neurotransmitter release and synaptic plasticity. By modulating GPCR activity, 2-Fluoro-5-(4-methoxyphenyl)pyridine can affect the release of neurotransmitters such as dopamine and serotonin, thereby influencing mood, cognition, and behavior .
In addition to its effects on neuronal cells, 2-Fluoro-5-(4-methoxyphenyl)pyridine has been observed to impact gene expression in various cell types. This compound can modulate the expression of genes involved in cellular metabolism, growth, and differentiation. For example, it has been shown to upregulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-5-(4-methoxyphenyl)pyridine involves several key interactions at the molecular level. One of the primary mechanisms is its binding to enzyme active sites, where it can act as either an inhibitor or an activator. For instance, when binding to cytochrome P450 enzymes, 2-Fluoro-5-(4-methoxyphenyl)pyridine can inhibit the enzyme’s catalytic activity by occupying the active site and preventing substrate access .
Furthermore, 2-Fluoro-5-(4-methoxyphenyl)pyridine can interact with transcription factors, influencing gene expression. By binding to specific transcription factors, this compound can either enhance or repress the transcription of target genes, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-(4-methoxyphenyl)pyridine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to 2-Fluoro-5-(4-methoxyphenyl)pyridine can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(4-methoxyphenyl)pyridine in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, 2-Fluoro-5-(4-methoxyphenyl)pyridine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and detoxification .
Metabolic Pathways
2-Fluoro-5-(4-methoxyphenyl)pyridine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 2-Fluoro-5-(4-methoxyphenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) . Once inside the cell, 2-Fluoro-5-(4-methoxyphenyl)pyridine can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(4-methoxyphenyl)pyridine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications and targeting signals . The localization of 2-Fluoro-5-(4-methoxyphenyl)pyridine within these organelles can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects .
属性
IUPAC Name |
2-fluoro-5-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADFLNQUJBKKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650455 | |
| Record name | 2-Fluoro-5-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444120-93-8 | |
| Record name | 2-Fluoro-5-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


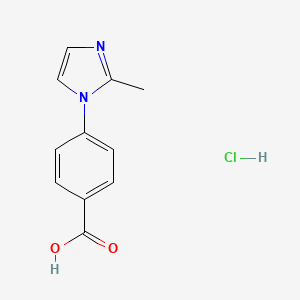


![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)

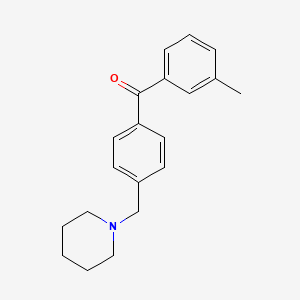
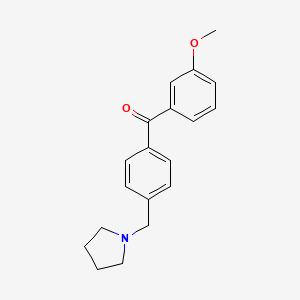



![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B1604363.png)
